![molecular formula C15H18N2O2S B2714461 1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea CAS No. 2034347-02-7](/img/structure/B2714461.png)
1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is a urea derivative that has shown promise in various studies for its ability to target specific biological pathways and produce beneficial effects.
Scientific Research Applications
Anticancer Properties: Thiophene-based compounds exhibit promising anticancer activity. Researchers have explored their potential as chemotherapeutic agents, targeting specific cancer pathways. The unique structural features of our compound may contribute to its cytotoxic effects on cancer cells.
Anti-Inflammatory Effects: Thiophene derivatives have demonstrated anti-inflammatory properties. By modulating inflammatory pathways, they could be valuable in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity: The thiophene ring system has been linked to antimicrobial effects. Our compound might inhibit bacterial growth or interfere with microbial enzymes, making it relevant for developing novel antibiotics.
Cardiovascular Applications: Certain thiophene derivatives possess antihypertensive and anti-atherosclerotic properties. These compounds could help manage blood pressure and prevent atherosclerosis-related complications.
Synthesis Strategies
Researchers employ various synthetic methods to obtain thiophene derivatives, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods allow access to diverse chemical scaffolds for further exploration.
properties
IUPAC Name |
1-benzyl-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14(13-7-9-20-11-13)6-8-16-15(19)17-10-12-4-2-1-3-5-12/h1-5,7,9,11,14,18H,6,8,10H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXIVXSAMKUGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.